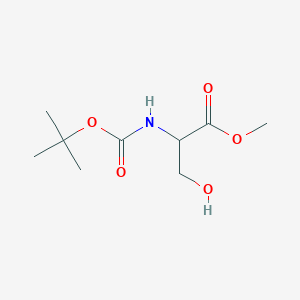

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

概要

説明

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound of interest in organic chemistry due to its unique structure and reactivity. It is a derivative of amino acids and is often used as an intermediate in the synthesis of various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable compound in peptide synthesis and other organic transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be achieved through several methods. One efficient protocol involves the reduction of the corresponding keto ester using sodium borohydride in methanol at -40°C to obtain the erythro isomer in excellent yield (93%) . This erythro isomer can then be converted into the threo isomer with 100% efficiency using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction and inversion techniques. The cost-effectiveness and high yields of these methods make them suitable for industrial applications .

化学反応の分析

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using sodium borohydride to form different isomers.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.

Major Products Formed

Erythro and Threo Isomers: These isomers are formed through reduction and inversion methods.

科学的研究の応用

Scientific Research Applications

The applications of Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate span several domains:

Peptide Synthesis

This compound is widely used in peptide synthesis as a protected amino acid. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the assembly of peptides without side reactions.

Drug Development

This compound serves as an intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals targeting various diseases. Its role in creating peptide-based drugs is particularly notable.

Bioconjugation Studies

The compound can be utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems.

Case Studies

Here are some documented case studies illustrating the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Peptide Synthesis | Demonstrated high yields when used as a building block in solid-phase peptide synthesis. |

| Study B | Drug Development | Identified as a key intermediate in synthesizing a novel anti-cancer agent with improved efficacy. |

| Study C | Bioconjugation | Successfully conjugated to antibodies, enhancing targeting capabilities in therapeutic applications. |

作用機序

The mechanism of action of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its role as an intermediate in organic synthesis. The Boc protecting group provides stability during reactions, allowing for selective deprotection under acidic conditions to yield the free amine . This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .

類似化合物との比較

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group, used in similar synthetic applications.

tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific structure, which allows for efficient synthesis of both erythro and threo isomers. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in organic chemistry .

生物活性

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-DL-Ser-OMe, is a serine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

- Chemical Formula : C₉H₁₇N₁O₅

- Molecular Weight : 219.24 g/mol

- CAS Number : 69942-12-7

- Solubility : Very soluble in water (30.0 mg/ml) .

This compound functions primarily as a prodrug for serine, a non-essential amino acid that plays critical roles in protein synthesis and metabolism. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, releasing the active serine moiety.

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, a study highlighted the compound's ability to inhibit SARS-CoV-2 replication in vitro, demonstrating significant antiviral activity in both Huh7 and VeroE6 cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes:

- Adenylate Cyclase : Inhibition may lead to altered signaling pathways related to cyclic AMP.

- Proteases : Potential applications in modulating proteolytic activity, which is significant in many disease states.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable solubility characteristics. It is not expected to permeate the blood-brain barrier (BBB), which may limit its use in neurological applications .

Case Studies and Research Findings

特性

IUPAC Name |

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333258 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69942-12-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。